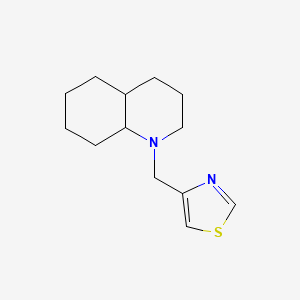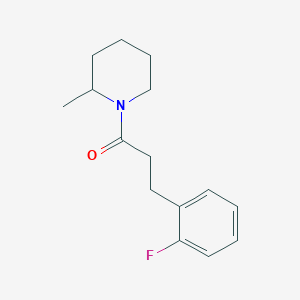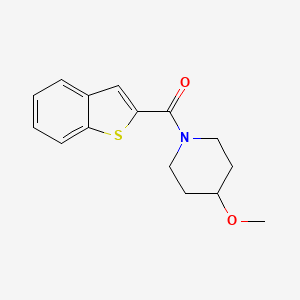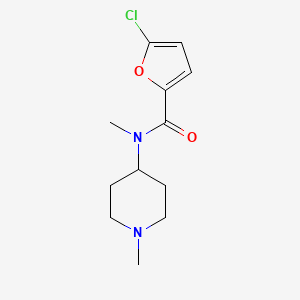![molecular formula C16H23N3O B7508267 [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, also known as A-967079, is a selective transient receptor potential V1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other conditions.
Mecanismo De Acción
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone works by selectively blocking the TRPV1 channel, which is involved in the sensation of pain and other physiological processes. By blocking this channel, [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone can reduce pain responses and other TRPV1-mediated effects.
Biochemical and Physiological Effects:
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to effectively block TRPV1-mediated pain responses in animal models. Additionally, [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been investigated for its potential use in the treatment of other conditions, such as inflammation and anxiety. However, further research is needed to fully understand the biochemical and physiological effects of [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone in lab experiments is its high selectivity for the TRPV1 channel. This allows for more precise targeting of TRPV1-mediated effects, which can be useful in studying pain and other physiological processes. However, one limitation of using [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone is its potential for off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of more selective TRPV1 antagonists, which could have improved therapeutic efficacy and reduced off-target effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, as well as its potential use in the treatment of other conditions beyond pain management.
Métodos De Síntesis
The synthesis of [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves several steps, including the reaction of 2-bromo-5-chloropyridine with 1-azepanamine to form 6-(azepan-1-yl)pyridin-3-amine. The resulting compound is then reacted with 1-(pyrrolidin-1-yl)propan-2-one to form [6-(azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, which is purified and isolated.
Aplicaciones Científicas De Investigación
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in pain management. TRPV1 is known to play a key role in the sensation of pain, and [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to block TRPV1-mediated pain responses in animal models. Additionally, [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been investigated for its potential use in the treatment of other conditions, such as inflammation and anxiety.
Propiedades
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(19-11-5-6-12-19)14-7-8-15(17-13-14)18-9-3-1-2-4-10-18/h7-8,13H,1-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCAAABDVPGLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)

![[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)








![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)